3-(5-Bromo-2,4-dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-(5-Bromo-2,4-dimethoxybenzylidene)-1,5-dioxaspiro[55]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2,4-dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves a multi-step process:
Starting Materials: The synthesis begins with 5-bromo-2,4-dimethoxybenzaldehyde and a suitable spirocyclic precursor.
Condensation Reaction: The key step involves a condensation reaction between 5-bromo-2,4-dimethoxybenzaldehyde and the spirocyclic precursor under acidic or basic conditions to form the benzylidene intermediate.
Cyclization: The intermediate undergoes cyclization to form the final spirocyclic dione structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalyst Optimization: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Fine-tuning reaction conditions to maximize efficiency.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2,4-dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms, potentially altering the spirocyclic structure.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced spirocyclic compounds.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
3-(5-Bromo-2,4-dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2,4-dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound can bind to, potentially inhibiting or activating their function.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2,4-dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione: shares similarities with other spirocyclic compounds and benzylidene derivatives.
5-Bromo-2,4-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Spirocyclic Diones: Compounds with similar spirocyclic structures but different substituents.
Uniqueness
Structural Uniqueness: The combination of the spirocyclic core with the benzylidene moiety and bromine atom makes it unique.
Chemical Properties:
This detailed overview provides a comprehensive understanding of 3-(5-Bromo-2,4-dimethoxybenzylidene)-1,5-dioxaspiro[55]undecane-2,4-dione, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C18H19BrO6 |
---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C18H19BrO6/c1-22-14-10-15(23-2)13(19)9-11(14)8-12-16(20)24-18(25-17(12)21)6-4-3-5-7-18/h8-10H,3-7H2,1-2H3 |
InChI Key |
GTRCWNLHSUECIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)OC3(CCCCC3)OC2=O)Br)OC |
Origin of Product |
United States |
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